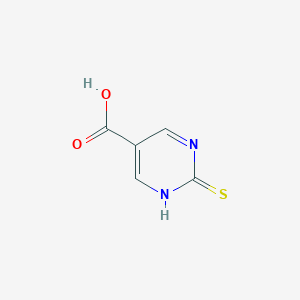

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid

Description

2-Sulfanylidene-1H-pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core with a sulfanylidene (thione) group at position 2 and a carboxylic acid moiety at position 4. Its IUPAC name is 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid (CAS: 875-60-5), with synonyms including 4-amino-2-mercapto-pyrimidine-5-carboxylic acid and AC1LZCTO . The compound’s tautomeric equilibrium between thiol and thione forms influences its solubility and interactions in biological systems.

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-4(9)3-1-6-5(10)7-2-3/h1-2H,(H,8,9)(H,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWLRQFJIGKQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=S)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378506-17-2 | |

| Record name | 2-sulfanylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with malonic acid derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-sulfanylidene-1H-pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-2-Sulfanylpyrimidine-5-Carboxylic Acid

- Structure: Nearly identical to the target compound but includes an amino group at position 3.

- Synthesis : Prepared via parallel solution-phase approaches involving amidation of pyrimidine-carboxylic acid intermediates .

- Applications : Used as a precursor for bioactive molecules due to its dual functional groups.

2-Sulfonylpyrimidine Derivatives (e.g., 2-Sulfonylpyrimidine-5-Carboxamide)

- Structure : Replaces the sulfanylidene group with a sulfonyl moiety.

- Key Differences : The sulfonyl group increases electrophilicity, making it a covalent warhead in enzyme inhibition.

- Synthesis : Synthesized via alkaline hydrolysis of pyrimidine intermediates, as demonstrated in the preparation of 7d (82% yield) .

- Applications : Explored as acrylamide surrogates in targeted covalent inhibitors for oncology .

2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : Chloro and methyl substituents at positions 2 and 6, respectively.

- Key Differences : The chloro group enhances stability but reduces nucleophilicity compared to the sulfanylidene group.

- Safety : Classified as hazardous (CAS: 89581-58-8), requiring stringent handling protocols .

5-(4-Amino-5-Fluoro-2-Oxo-2H-Pyrimidin-1-yl)-Oxathiolane-2-Carboxylic Acid Ester

- Structure : Features an oxathiolane ester and fluorine substituent.

- Key Differences : The ester group improves lipophilicity, enhancing membrane permeability, while fluorine increases metabolic stability.

- Applications : Investigated for antiviral activity due to structural similarity to nucleoside analogs .

1-Ethyl-2,4-Dioxo-Pyrido[2,3-d]Pyrimidine-5-Carboxylic Acid

- Structure : Fused pyrido-pyrimidine system with ethyl and dioxo groups.

- Synthesis : Produced via multistep heterocyclic condensation (CAS: 937691-16-2) .

Comparative Data Table

Research Findings and Implications

- Reactivity : The sulfanylidene group in the target compound facilitates nucleophilic substitution reactions, distinguishing it from sulfonyl or chloro derivatives .

- Bioactivity : Carboxylic acid derivatives with electron-withdrawing groups (e.g., sulfonyl, chloro) show enhanced enzyme inhibition, while esterified analogs improve pharmacokinetics .

Biological Activity

2-Sulfanylidene-1H-pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a sulfanylidene group and a carboxylic acid group on a pyrimidine ring. This combination contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.

The biological activity of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, thereby blocking critical biochemical pathways. Initial studies suggest that it can inhibit enzymes involved in metabolic processes, which could lead to antimicrobial and anticancer effects.

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid may also interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promising anticancer activity in several studies. For instance, it was evaluated against A549 human lung adenocarcinoma cells, where it exhibited significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Thioxopyrimidine Derivatives | Varies | Antimicrobial, Anticancer | Similar mechanism of action |

| Indole Derivatives | Varies | Antiviral, Antioxidant | High receptor binding affinity |

These comparisons highlight the unique aspects of 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid in terms of its chemical reactivity and biological potential.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the efficacy of various pyrimidine derivatives, including 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid, against resistant strains of bacteria. Results indicated that this compound exhibited comparable or superior activity compared to established antibiotics .

- Anticancer Evaluations : In another study, the compound was tested on A549 cells alongside standard chemotherapeutics like cisplatin. Results showed that it significantly reduced cell viability while demonstrating lower toxicity towards normal cells .

- Enzyme Inhibition Assays : Preliminary assays indicated that 2-sulfanylidene-1H-pyrimidine-5-carboxylic acid effectively inhibited specific metabolic enzymes, suggesting potential applications in metabolic disorders or cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.